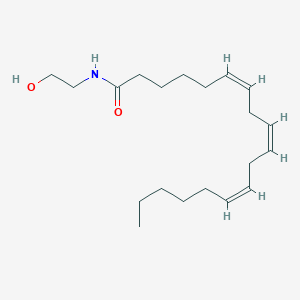
N-(6Z,9Z,12Z-octadecatrienoyl)-ethanolamine
概要
説明
.gamma.-Linolenoyl Ethanolamide is a member of the family of fatty N-acyl ethanolamines, collectively known as endocannabinoids. These compounds are naturally occurring in the body and play a crucial role in various physiological processes, including pain modulation, appetite regulation, and immune response. .gamma.-Linolenoyl Ethanolamide is particularly noted for its interaction with cannabinoid receptors, making it a subject of interest in both medical and scientific research .
科学的研究の応用
Chemistry
In chemistry, .gamma.-Linolenoyl Ethanolamide is studied for its unique chemical properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules and its interactions with various chemical reagents.
Biology
In biological research, .gamma.-Linolenoyl Ethanolamide is investigated for its role as an endocannabinoid. Studies focus on its effects on cellular signaling pathways, its interaction with cannabinoid receptors, and its potential therapeutic applications in treating conditions like inflammation, pain, and neurodegenerative diseases.
Medicine
In medicine, .gamma.-Linolenoyl Ethanolamide is explored for its potential as a therapeutic agent. Its ability to modulate the endocannabinoid system makes it a candidate for developing treatments for various medical conditions, including chronic pain, anxiety, and metabolic disorders.
Industry
In the industrial sector, .gamma.-Linolenoyl Ethanolamide is used in the development of new pharmaceuticals and nutraceuticals. Its unique properties make it valuable for creating products that target the endocannabinoid system, offering potential benefits in health and wellness.
作用機序
.gamma.-Linolenoyl Ethanolamide exerts its effects primarily through its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes. By binding to these receptors, .gamma.-Linolenoyl Ethanolamide can modulate pain perception, immune response, and other critical functions. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades that influence gene expression and cellular responses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of .gamma.-Linolenoyl Ethanolamide typically involves the reaction of .gamma.-Linolenic acid with ethanolamine. This process can be catalyzed by various agents, including enzymes or chemical catalysts. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
On an industrial scale, the production of .gamma.-Linolenoyl Ethanolamide may involve more sophisticated techniques such as continuous flow reactors and advanced purification methods. These methods ensure high efficiency and scalability, making the compound available for extensive research and potential therapeutic applications.
化学反応の分析
Types of Reactions
.gamma.-Linolenoyl Ethanolamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the double bonds in the fatty acid chain, altering the compound’s properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated or epoxidized derivatives, while reduction can yield saturated or partially saturated compounds. Substitution reactions can introduce new functional groups, creating a diverse array of derivatives with potentially unique biological activities.
類似化合物との比較
Similar Compounds
.gamma.-Linolenoyl Ethanolamide is similar to other endocannabinoids such as:
Anandamide (AEA): Another well-known endocannabinoid that interacts with CB1 and CB2 receptors.
2-Arachidonoylglycerol (2-AG): A prominent endocannabinoid involved in various physiological processes.
Palmitoylethanolamide (PEA): Known for its anti-inflammatory and analgesic properties.
Uniqueness
What sets .gamma.-Linolenoyl Ethanolamide apart from these similar compounds is its specific fatty acid composition and its unique interaction profile with cannabinoid receptors. This distinctiveness makes it a valuable compound for targeted research and potential therapeutic applications, offering unique benefits that other endocannabinoids may not provide.
特性
IUPAC Name |
(6Z,9Z,12Z)-N-(2-hydroxyethyl)octadeca-6,9,12-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23)/b7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDUNUMTOBLEPM-QNEBEIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202613 | |
| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
150314-37-7 | |
| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150314-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6Z,9Z,12Z)-N-(2-Hydroxyethyl)-6,9,12-octadecatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




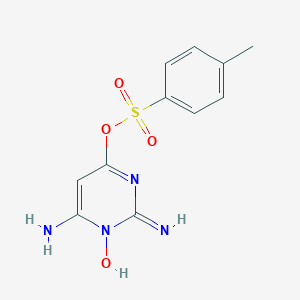


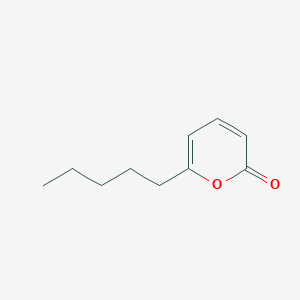

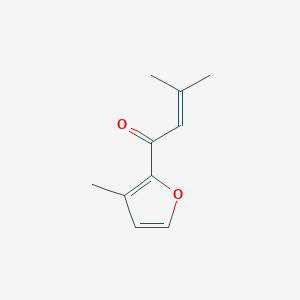
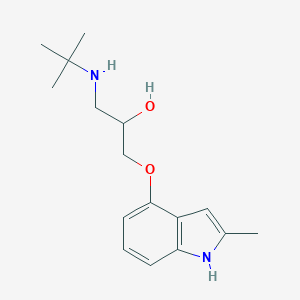
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)




